Alox15-IN-2
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Overview
Description
ALOX15-IN-2 is a potent inhibitor of the linoleate oxygenase activity of rabbit and human arachidonic acid 15-lipoxygenase (ALOX15). This compound is known for its ability to inhibit the activity of ALOX15 orthologs linoleic acid and arachidonic acid with IC50 values of 1.55 and 2.79 micromolar, respectively . ALOX15 is an enzyme that catalyzes the peroxidation of polyunsaturated fatty acids, playing a significant role in various biological processes, including inflammation and cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALOX15-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: ALOX15-IN-2 primarily undergoes inhibition reactions with the enzyme ALOX15. The compound interacts with the active site of the enzyme, preventing it from catalyzing the peroxidation of polyunsaturated fatty acids .
Common Reagents and Conditions: The inhibition reaction typically involves the use of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), under physiological conditions (pH 7.4, 37°C). The presence of substrates like linoleic acid or arachidonic acid is necessary to study the inhibitory effects of this compound.
Major Products: The primary outcome of the reaction is the inhibition of ALOX15 activity, leading to a decrease in the production of hydroperoxy derivatives of polyunsaturated fatty acids .
Scientific Research Applications
ALOX15-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lipoxygenase enzymes and their role in lipid metabolism.
Mechanism of Action
ALOX15-IN-2 exerts its effects by binding to the active site of ALOX15, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, into their corresponding hydroperoxy derivatives . The molecular targets involved include the catalytic domain of ALOX15, which contains the non-heme iron essential for its activity . The inhibition of ALOX15 leads to a reduction in the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
ALOX15-IN-1: Another inhibitor of ALOX15 with similar inhibitory properties but different chemical structure.
PD146176: A selective inhibitor of ALOX15 with distinct pharmacokinetic properties.
ML351: A potent and selective inhibitor of ALOX15 with a different mechanism of action.
Uniqueness of ALOX15-IN-2: this compound is unique due to its high potency and selectivity for ALOX15, making it a valuable tool for studying the enzyme’s role in various biological processes. Its ability to inhibit both rabbit and human ALOX15 with low micromolar IC50 values highlights its effectiveness as an inhibitor .
Properties
Molecular Formula |
C23H29N3O4S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
octyl N-[[3-(1H-indol-2-yl)phenyl]sulfamoyl]carbamate |
InChI |
InChI=1S/C23H29N3O4S/c1-2-3-4-5-6-9-15-30-23(27)26-31(28,29)25-20-13-10-12-18(16-20)22-17-19-11-7-8-14-21(19)24-22/h7-8,10-14,16-17,24-25H,2-6,9,15H2,1H3,(H,26,27) |
InChI Key |
LKGGPLHYSWLQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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